rac Nebivolol-d8

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

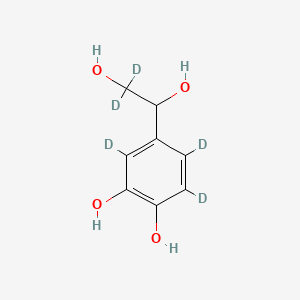

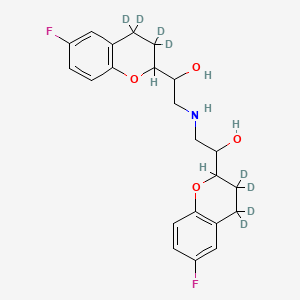

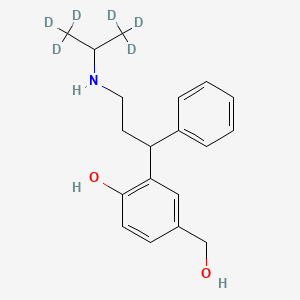

rac Nebivolol-d8 is a labeled β1-adrenergic blocker used primarily for research purposes. It is a deuterated form of Nebivolol, which is a cardioselective beta-blocker used in the treatment of hypertension and chronic heart failure . The compound has a molecular formula of C22H17D8F2NO4 and a molecular weight of 413.48 .

準備方法

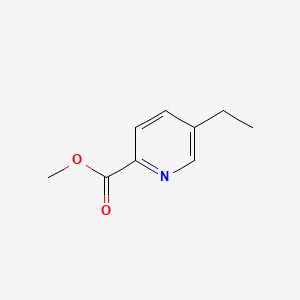

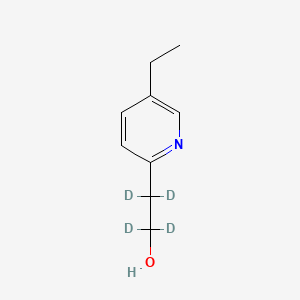

The synthesis of rac Nebivolol-d8 involves several steps, including the hydrolysis of a mixture of enantiomers of the 6-fluoro-2-carboxylic acid ester, followed by the resolution of the resulting epoxides and subsequent reactions with amino alcohols . The process is characterized by high-yield steps and enzymatic resolution of the chroman ester precursor . Industrial production methods often involve similar steps but are optimized for higher yields and purity.

化学反応の分析

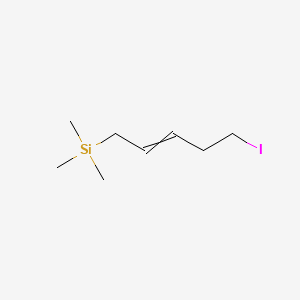

rac Nebivolol-d8 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dimethylformamide, iodine, and boric acid . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction reactions.

科学的研究の応用

rac Nebivolol-d8 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used to study the pharmacokinetics and pharmacodynamics of beta-blockers, as well as their effects on cardiovascular health . The compound is also used in the development of novel electrochemical sensors for the detection of beta-blockers in biological samples .

作用機序

rac Nebivolol-d8 exerts its effects by selectively blocking β1-adrenergic receptors, which leads to a decrease in vascular resistance, an increase in stroke volume and cardiac output, and does not negatively affect left ventricular function . The compound also induces nitric oxide-mediated vasodilation by stimulating endothelial nitric oxide synthase via β3 agonism .

類似化合物との比較

rac Nebivolol-d8 is unique compared to other beta-blockers due to its high selectivity for β1-adrenergic receptors and its ability to induce nitric oxide-mediated vasodilation . Similar compounds include atenolol, propranolol, and pindolol, but these do not have the same level of selectivity or vasodilatory effects .

特性

IUPAC Name |

2-[[2-hydroxy-2-(3,3,4,4-tetradeuterio-6-fluoro-2H-chromen-2-yl)ethyl]amino]-1-(3,3,4,4-tetradeuterio-6-fluoro-2H-chromen-2-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/i1D2,2D2,5D2,6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHIRBRYDXPAMZ-WYNDGVHTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(OC2=C(C1([2H])[2H])C=C(C=C2)F)C(CNCC(C3C(C(C4=C(O3)C=CC(=C4)F)([2H])[2H])([2H])[2H])O)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25F2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662142 |

Source

|

| Record name | 2,2'-Azanediylbis{1-[6-fluoro(3,3,4,4-~2~H_4_)-3,4-dihydro-2H-1-benzopyran-2-yl]ethan-1-ol} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219166-00-3 |

Source

|

| Record name | 2,2'-Azanediylbis{1-[6-fluoro(3,3,4,4-~2~H_4_)-3,4-dihydro-2H-1-benzopyran-2-yl]ethan-1-ol} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pglu-asn-cys[cys]-pro-arg-gly-nh2 acetate salt](/img/structure/B563071.png)